molecular formula C8H11NO B3144612 O-[(3-methylphenyl)methyl]hydroxylamine CAS No. 5555-50-0

O-[(3-methylphenyl)methyl]hydroxylamine

Cat. No.: B3144612
CAS No.: 5555-50-0
M. Wt: 137.18 g/mol
InChI Key: CMKJWNXXUNBWJC-UHFFFAOYSA-N
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Description

O-[(3-methylphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H11NO. It is a derivative of hydroxylamine, where the hydroxyl group is replaced by a 3-methylphenylmethyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[(3-methylphenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be obtained by reacting hydroxylamine with 3-methylbenzyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

O-[(3-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine is an organic compound belonging to the hydroxylamine class, characterized by the presence of an -NH-OH group, making it a versatile intermediate in organic synthesis.

Chemical Properties and Reactions

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine can undergo several chemical reactions:

  • Oxidation Oxidation can form oximes or nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction Reduction reactions can convert it into amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
  • Substitution It can participate in nucleophilic substitution reactions, where the hydroxylamine group acts as a nucleophile. Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:

  • Chemistry It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
  • Industry The compound is used in the production of polymers, resins, and other industrial chemicals.

Enzyme Inhibition

Hydroxylamines can act as enzyme inhibitors, which is crucial in biochemical assays and drug development. The mechanism involves:

  • Formation of Hydrogen Bonds The hydroxylamine group forms hydrogen bonds with active sites on enzymes, potentially altering their activity.
  • Modulation of Enzyme Kinetics The compound may influence the kinetics of enzyme reactions, leading to reduced enzymatic activity in certain pathways.

Applications in Medicinal Chemistry

This compound has potential applications in:

  • Drug Development Its ability to inhibit specific enzymes makes it a candidate for developing new antimicrobial agents.
  • Biochemical Probes The compound can serve as a probe in biochemical assays to study enzyme mechanisms.

O-Alkylhydroxylamines as IDO1 inhibitors

O-alkylhydroxylamines have therapeutic potential . O-benzylhydroxylamine, a commercially available compound, is a potent sub-micromolar inhibitor of IDO1 . Structure-activity studies of over forty derivatives of O-benzylhydroxylamine led to further improvement in inhibitor potency, particularly with the addition of halogen atoms to the meta position of the aromatic ring .

Mechanism of Action

The mechanism of action of O-[(3-methylphenyl)methyl]hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group can form covalent bonds with electrophilic centers in target molecules. This reactivity is exploited in various chemical reactions, including the formation of oximes and hydrazones. The compound can also inhibit certain enzymes by modifying their active sites.

Comparison with Similar Compounds

Similar Compounds

  • O-[(3-methoxy-4-methylphenyl)methyl]hydroxylamine
  • O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine
  • O-[(4-methylphenyl)methyl]hydroxylamine

Uniqueness

O-[(3-methylphenyl)methyl]hydroxylamine is unique due to the presence of the 3-methylphenylmethyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for particular applications in organic synthesis and biochemical studies.

Biological Activity

O-[(3-methylphenyl)methyl]hydroxylamine is a compound belonging to the hydroxylamine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a 3-methylphenyl moiety. This structure is crucial for its biological activity, influencing its reactivity and interaction with biological targets.

1. Anticancer Activity

Hydroxylamines, including this compound, have shown promising anticancer properties. They act as inhibitors of various kinases involved in tumorigenesis. For instance, oxime derivatives have been reported to inhibit c-Jun N-terminal kinase (JNK) and phosphatidylinositol 3-kinase (PI3K), which are critical in cancer cell proliferation and survival .

Table 1: Inhibitory Activity of Hydroxylamine Derivatives

CompoundTarget KinaseIC50 (µM)Effect
This compoundJNK0.1Inhibition of JNK activity
Indirubin oximeCDK0.025Decreased tumor growth
Tryptanthrin oximePI3K0.001Inhibition of cell survival

2. Anti-inflammatory Properties

Research has indicated that hydroxylamines possess anti-inflammatory effects. They can modulate pathways associated with inflammation, potentially through the inhibition of pro-inflammatory cytokines and enzymes . This makes them candidates for treating inflammatory diseases.

3. Antimicrobial Activity

Some derivatives of hydroxylamines exhibit antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting their potential as antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the application of this compound in human colorectal carcinoma cells (HCT-116) showed an IC50 value of approximately 1.9 µg/mL, indicating significant anticancer activity comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism
Another investigation highlighted the ability of hydroxylamines to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . This inhibition was linked to reduced levels of prostaglandins, leading to decreased inflammation markers in treated cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications on the aromatic ring significantly affect its potency against various biological targets. For example, halogen substitutions on the aromatic ring have been shown to enhance inhibitory activity against specific kinases .

Properties

IUPAC Name

O-[(3-methylphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-3-2-4-8(5-7)6-10-9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKJWNXXUNBWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280289
Record name O-[(3-Methylphenyl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-50-0
Record name O-[(3-Methylphenyl)methyl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5555-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(3-Methylphenyl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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